molecular formula C11H13ClO B7846040 1-(3-Chlorophenyl)pentan-2-one

1-(3-Chlorophenyl)pentan-2-one

Cat. No. B7846040
M. Wt: 196.67 g/mol
InChI Key: UNYSWXWETLOOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)pentan-2-one is a useful research compound. Its molecular formula is C11H13ClO and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chlorophenyl)pentan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)pentan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study demonstrated the synthesis of a similar compound, 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one, by condensation and hydrogenation processes. This method offered higher yields and purity compared to previous methods, indicating advancements in synthetic chemistry involving chlorophenyl compounds (Shen De-long, 2007).

Structural and Molecular Studies

  • Research comparing the crystal structures of various fungicidal azolylmethanes, including compounds similar to 1-(3-Chlorophenyl)pentan-2-one, revealed insights into their molecular conformations. This study contributes to understanding how molecular structure influences the activity and binding modes of such compounds (Anderson et al., 1984).

Agricultural Applications

  • Another study investigated the effects of a related compound, (2RS, 3RS)-1-(4-chlorophenyl)-4, 4-dimethyl-2-(1H-1,2,4 triazol-1-yl) pentan-3-ol, on the growth and drought response of Colt Cherry rootstocks. This research has implications for agricultural practices, particularly in managing plant growth and water use (Asamoah & Atkinson, 1985).

Chemical Reactions and Processes

  • In a study focused on chemical reactions, pentan-3-one was formed selectively from carbon monoxide and ethene in methanol in the presence of rhodium complexes. This research contributes to our understanding of organic synthesis and reaction mechanisms (Robertson et al., 2000).

Pharmaceutical Research

  • A study identified and characterized novel hydrochloride salts of cathinones, including 1-(4-chlorophenyl)-2-(methylamino)propan-1-one. These findings are relevant to pharmaceutical research, particularly in understanding the properties of new compounds (Nycz et al., 2016).

Environmental Impact and Photolysis

  • Research on the photolysis of diclobutrazol, a compound related to 1-(3-Chlorophenyl)pentan-2-one, in methanol revealed the formation of various breakdown products. This study is significant in assessing the environmental impact and degradation pathways of such chemicals (Clark et al., 1985).

properties

IUPAC Name

1-(3-chlorophenyl)pentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-2-4-11(13)8-9-5-3-6-10(12)7-9/h3,5-7H,2,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYSWXWETLOOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)pentan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.